molecular formula C17H13ClN4O3S2 B2764541 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 868973-64-2

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2764541
CAS RN: 868973-64-2
M. Wt: 420.89
InChI Key: XAIZBKXTVXFSFI-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a thiadiazole ring, and a nitrobenzamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl halide with a thiadiazole derivative, followed by further functionalization to introduce the nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl, thiadiazole, and nitrobenzamide moieties. The thiadiazole ring is a five-membered heterocycle containing three nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could potentially be oxidized or reduced . The thiadiazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Future Directions

Given the interesting structure of this compound, it could be worthwhile to synthesize it and study its properties in more detail. It could potentially have interesting biological activities, given the presence of the thiadiazole and nitrobenzamide groups . Further studies could also explore its potential uses in various chemical reactions .

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S2/c1-10-12(6-4-8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-2-3-7-13(11)18/h2-8H,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIZBKXTVXFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

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